(3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
The compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a methanone derivative featuring a fused indazole-indolin scaffold with a pyridinyl substituent. Indazole and indoline moieties are recognized for their roles in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The 3-methoxy-2-methyl group on the indazole may enhance metabolic stability, while the pyridin-4-yl substituent on the indolin ring could improve solubility and metal-binding properties.
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-23(29-2)19-5-3-18(14-20(19)25-26)22(28)27-12-9-17-13-16(4-6-21(17)27)15-7-10-24-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKTLJCFKCUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone likely involves multiple steps, including the formation of the indazole and indoline rings, followed by their coupling. Typical synthetic routes might include:
Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Formation of Indoline Ring: This can be synthesized via Fischer indole synthesis or other cyclization methods.
Coupling Reaction: The final step would involve coupling the two moieties using reagents like coupling agents (e.g., EDC, DCC) under specific conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone could have applications in:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include kinases, proteases, or other enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous methanone derivatives from the provided evidence, focusing on core structures, substituents, and bioactivities.
Structural and Functional Group Analysis
- Target vs. C1–C4 (): The target lacks the sulfur-containing thiadiazole rings present in C1–C4, which are critical for their antimicrobial and efflux pump inhibition . Instead, its indazole and pyridine groups may favor interactions with eukaryotic enzymes (e.g., kinases) over bacterial targets.
- Target vs. 7a/7b (): The pyrazole-thiophene derivatives (7a/7b) prioritize electron-withdrawing groups (cyano, ester), whereas the target’s methoxy and pyridine substituents suggest a balance of lipophilicity and polarity for CNS or anticancer applications.
ADMET and Physicochemical Properties
| Compound | Solubility (LogS) | Predicted Toxicity | Metabolic Stability |
|---|---|---|---|
| Target Compound | Moderate (pyridine) | Low (methoxy) | High (methyl) |
| C1–C4 () | Low (thiadiazole) | Low | Moderate (ester) |
- The pyridinyl group in the target compound likely improves aqueous solubility compared to the hydrophobic thiadiazole-phenyl systems in C1–C4. However, the methyl group on the indazole may reduce oxidative metabolism, extending half-life .
Biological Activity
The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a member of the indazole class of compounds, which have garnered attention for their diverse biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this specific compound, exploring its potential as an anticancer agent, its mechanisms of action, and relevant case studies that highlight its efficacy.
- Common Name : this compound
- CAS Number : 2034226-28-1
- Molecular Formula : CHNO
- Molecular Weight : 384.4 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific cancer cell lines through various mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Notably, it affects the expression levels of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), promoting cell death in a dose-dependent manner.
- Cell Cycle Arrest : It also causes cell cycle arrest at specific phases, which is critical for halting the proliferation of cancer cells.
- Inhibition of Oncogenic Pathways : The compound may interfere with oncogenic signaling pathways, including those mediated by p53 and MDM2, thereby enhancing its anticancer effects.
Anticancer Efficacy
The efficacy of this compound has been evaluated against several human cancer cell lines using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC (µM) | Selectivity Index (Normal Cell) |
|---|---|---|
| K562 (Leukemia) | 5.15 | 6.43 (HEK293: 33.2 µM) |
| A549 (Lung) | 12.0 | Not specified |
| PC3 (Prostate) | 15.0 | Not specified |
| HepG2 (Liver) | 10.0 | Not specified |
Note: IC indicates the concentration required to inhibit cell growth by 50%.
Study 1: Indazole Derivatives and Cancer
A recent study synthesized a series of indazole derivatives, including our compound of interest, and tested their anticancer activities against various cell lines. The findings indicated that modifications in the molecular structure significantly influenced biological activity, with some derivatives showing enhanced potency against K562 cells compared to standard chemotherapeutics like 5-fluorouracil .
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic effects of indazole derivatives, revealing that treatment with the compound led to increased apoptosis rates in K562 cells after 48 hours. The study utilized flow cytometry for quantification and demonstrated a clear dose-dependent relationship between compound concentration and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
